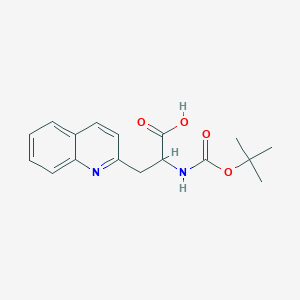

Boc-3-(2-quinolyl)-DL-alanine

描述

Boc-3-(2-quinolyl)-DL-alanine: is a derivative of alanine, an amino acid, with a quinoline group attached to its structure

准备方法

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Boc-3-(2-quinolyl)-DL-alanine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

化学反应分析

Types of Reactions: Boc-3-(2-quinolyl)-DL-alanine can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can target the quinoline ring or the carboxyl group, leading to different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .

科学研究应用

Boc-3-(2-quinolyl)-DL-alanine has several applications in scientific research:

Protease Inhibition Studies: It serves as a substrate in protease inhibition assays, helping researchers study protease activity and specificity.

Peptide Synthesis: The compound is used as a building block in peptide and peptidomimetic synthesis, enabling the creation of peptides with tailored functional or structural traits.

Fluorescence Probes: Due to its quinoline moiety, this compound is used in the creation of fluorescence probes for biological imaging.

Bioassays: It is employed in the development of bioassays to study enzyme and receptor activity.

作用机制

The mechanism of action of Boc-3-(2-quinolyl)-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can interact with active sites of enzymes, inhibiting their activity or altering their function. This interaction is crucial in protease inhibition studies and other biochemical assays .

相似化合物的比较

Boc-3-(2-quinolyl)-D-alanine: A similar compound with a different stereochemistry, often used in similar applications.

Boc-3-(2-quinolyl)-L-alanine: Another stereoisomer with distinct properties and applications.

Uniqueness: Boc-3-(2-quinolyl)-DL-alanine is unique due to its racemic mixture, which provides a broader range of interactions and applications compared to its stereoisomers. Its structural properties make it a versatile tool in various research fields .

生物活性

Boc-3-(2-quinolyl)-DL-alanine is a synthetic compound notable for its diverse biological activities, particularly in the fields of protease inhibition and peptide synthesis. This article delves into its biological properties, mechanisms of action, applications in research, and relevant findings from recent studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of alanine and a quinoline moiety attached to the 3-position of the alanine backbone. Its molecular formula is , with a molecular weight of approximately 317.34 g/mol .

The biological activity of this compound primarily stems from its ability to interact with specific enzymes, particularly proteases. The quinoline moiety facilitates binding to active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction is crucial for biochemical assays aimed at understanding enzyme mechanisms .

1. Protease Inhibition

This compound has been extensively studied for its role as a substrate in protease inhibition assays. It demonstrates significant inhibitory effects against various proteases, making it a valuable tool for investigating enzyme kinetics and specificity .

Table 1: Protease Inhibition Studies

| Enzyme Type | Inhibition Activity | Reference |

|---|---|---|

| Serine Proteases | Moderate | |

| Cysteine Proteases | Significant | |

| Aspartic Proteases | Low |

3. Cytotoxicity

Research indicates that this compound exhibits low cytotoxicity against various cell lines, including Vero cells. This property enhances its appeal for therapeutic applications where safety is paramount .

Applications in Research

This compound serves multiple roles in scientific research:

- Peptide Synthesis : It is utilized as a building block in synthesizing peptides and peptidomimetics, allowing researchers to create compounds with tailored functional or structural traits .

- Fluorescence Probes : The compound's quinoline moiety is leveraged in developing fluorescence probes for biological imaging, enhancing visualization techniques in cellular studies .

- Drug Development : Its unique structure makes it a candidate for novel drug design, particularly in cancer research where quinoline derivatives have shown promising activity against tumor cells .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Enzyme Interaction Studies : A study demonstrated that modifications to the Boc group could enhance the binding affinity of the compound to specific proteases, indicating potential pathways for optimizing enzyme inhibitors .

- Antiplasmodial Activity : Although not directly tested on Plasmodium falciparum, related compounds have shown promising antiplasmodial activity, suggesting that this compound may warrant further investigation in malaria research contexts .

- Neuroscience Applications : The compound has been explored for its interactions within neurotransmitter systems, indicating potential applications in neuropharmacology and treatments for neurodegenerative diseases .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Boc-3-(2-quinolyl)-DL-alanine?

The synthesis of this compound typically involves condensation reactions using protected intermediates. A method analogous to β-(3-pyridyl)-DL-alanine derivatives involves diethyl acetamidomalonate condensation with halides, followed by hydrolysis and decarboxylation . For Boc-protected analogs, tert-butoxycarbonyl (Boc) groups are introduced to protect the amino group during synthesis, as seen in related compounds like Nα-Boc-3-(2-pyridyl)-D/L-alanine, which is stored at 0–6°C to maintain stability . Post-synthesis purification via HPLC (≥97% purity) is recommended to ensure quality .

Q. How is this compound characterized for purity and structural confirmation?

Characterization involves:

- HPLC analysis for purity assessment (e.g., >97% purity criteria) .

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight (e.g., C₁₃H₁₈N₂O₄, MW 266.29) and structural features like the quinoline moiety .

- Chiral chromatography to distinguish D/L enantiomers if required .

Q. What are the recommended storage conditions for this compound?

The compound should be stored at 0–6°C in airtight containers to prevent degradation, as specified for structurally similar Boc-protected alanine derivatives . Desiccants are recommended to avoid moisture-induced hydrolysis.

Advanced Research Questions

Q. How does the quinoline moiety influence the compound’s chelation properties compared to other DL-alanine derivatives?

The 2-quinolyl group enhances metal-binding affinity due to its aromatic nitrogen, enabling applications in transition-metal chelation (e.g., Cu(II), Zn(II)). This contrasts with simpler DL-alanine derivatives, which rely on carboxylate and amino groups for coordination . Methodologically, UV-Vis spectroscopy and isothermal titration calorimetry (ITC) can quantify binding constants, while X-ray crystallography resolves coordination geometries .

Q. How can researchers resolve discrepancies in experimental data when using this compound in peptide synthesis?

Contradictions in coupling efficiency or side reactions may arise from:

- Steric hindrance from the bulky quinoline group, requiring optimized coupling reagents (e.g., HATU over DCC) .

- Racemization during deprotection, mitigated by using low-temperature Boc removal with TFA .

- Validation via LC-MS/MS to monitor peptide integrity and side products .

Q. How to design experiments assessing the metabolic stability of peptides incorporating this compound?

- Isotopic labeling : Use deuterated or ¹³C-labeled analogs (e.g., DL-alanine-1-¹³C) to track metabolic pathways via mass spectrometry .

- In vitro assays : Incubate peptides with liver microsomes or hepatocytes to measure hydrolysis rates .

- In vivo models : Administer radiolabeled compounds to SD rats and analyze tissue distribution and excretion .

Q. What strategies optimize the use of this compound in nanoparticle synthesis?

The compound’s quinoline group can act as a capping agent for silver or gold nanoparticles. Key steps include:

- Adjusting pH to stabilize the zwitterionic form of DL-alanine for reducing metal ions .

- Combining with citrate or borohydride reductants to control nanoparticle size .

- Characterizing nanoparticles via TEM and dynamic light scattering (DLS) .

Q. Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., variable trypsin activity in digestibility studies), use multivariate regression to isolate variables like pH or temperature effects .

- Safety Protocols : Although this compound derivatives show low acute toxicity (LD₅₀ >10,000 mg/kg in rats), follow OSHA guidelines for handling and waste disposal .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKVPSHCOQHAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403891 | |

| Record name | Boc-3-(2-quinolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401813-49-8 | |

| Record name | Boc-3-(2-quinolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。